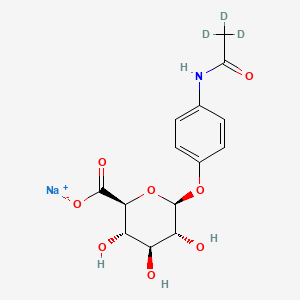

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt: is a complex organic compound that features a sodium ion coordinated to a carbohydrate derivative This compound is characterized by multiple hydroxyl groups and a trideuterioacetyl-substituted phenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate carbohydrate precursors and phenoxy derivatives.

Protection and Deprotection Steps: Hydroxyl groups on the carbohydrate are often protected using silyl or acyl groups to prevent unwanted reactions.

Coupling Reaction: The protected carbohydrate is then coupled with the trideuterioacetyl-substituted phenoxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

Reduction: The trideuterioacetyl group can be reduced to yield the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt is primarily utilized as an internal standard in pharmacokinetic studies to quantify the metabolism of acetaminophen in various biological matrices, including urine and plasma. This compound aids in understanding how acetaminophen is processed in the body and its metabolic pathways.

Case Study: Geese Metabolism Analysis

A study developed a multimatrix ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method to analyze the metabolism of acetaminophen in geese. The researchers spiked muscle samples with 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt at a concentration of 25 µg/kg. The method successfully reduced matrix effects, allowing for accurate quantification of acetaminophen metabolites across different tissues, including liver and kidneys .

Analytical Chemistry Applications

The compound is extensively used in analytical chemistry for developing sensitive detection methods for drug residues. Its deuterated form provides enhanced sensitivity and specificity in mass spectrometry due to its distinct mass-to-charge ratio.

Analytical Method Development

The optimization of LC-MS/MS conditions for detecting 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt involves careful selection of ionization modes and chromatographic conditions. Studies have shown that negative ionization mode is more sensitive for detecting this metabolite compared to positive ionization, which is often used for parent drugs like acetaminophen .

Toxicological Assessments

In toxicology, 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt serves as a biomarker for assessing exposure to acetaminophen and its potential toxic effects. It helps in evaluating the safety profiles of drugs by monitoring their metabolites.

Case Study: Human Biomonitoring

A human study investigated the longitudinal exposure to acetaminophen by measuring urinary concentrations of 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt after administering acetaminophen to healthy volunteers. The findings underscored the compound's utility as a reliable biomarker for monitoring acetaminophen exposure and assessing its metabolic impact on human health .

Environmental Monitoring

The compound can also be applied in environmental studies to monitor drug residues in water systems, particularly focusing on the impact of pharmaceutical contaminants on aquatic ecosystems.

Research and Development

As a reference standard, 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt is crucial for pharmaceutical research, particularly in developing new formulations or studying drug interactions. Its high purity (>95%) makes it suitable for various experimental applications .

Mécanisme D'action

The mechanism by which 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulating signaling pathways involved in cellular processes such as metabolism and cell division.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylate

- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trichloroacetyl)amino]phenoxy]oxane-2-carboxylate

Uniqueness

- Deuterium Substitution : The presence of trideuterioacetyl groups makes it unique compared to its trifluoroacetyl and trichloroacetyl analogs.

- Stability : The deuterium substitution can enhance the stability and alter the metabolic profile of the compound.

This detailed article provides a comprehensive overview of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt (CAS No. 1260619-61-1) is a stable isotope-labeled derivative of the well-known analgesic compound paracetamol (acetaminophen). This compound is primarily utilized in pharmacokinetic studies and metabolic research due to its unique properties that allow for tracing and quantification in biological systems. Understanding its biological activity is crucial for elucidating its role in drug metabolism, efficacy, and safety.

- Molecular Formula : C14H13D3NNaO8

- Molecular Weight : 352.29 g/mol

- Purity : >95% (HPLC)

- Structure : The compound features a glucuronide moiety which enhances solubility and bioavailability, making it an important subject of study in pharmacology.

This compound functions primarily as a metabolite of paracetamol. The glucuronidation process, facilitated by UDP-glucuronosyltransferases (UGTs), is a key pathway for the detoxification and elimination of paracetamol from the body. This process involves the conjugation of glucuronic acid to the hydroxyl group of paracetamol, resulting in increased water solubility and excretion via urine.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several critical characteristics:

- Absorption : Rapidly absorbed post-administration.

- Distribution : High protein binding (approximately 99%).

- Metabolism : Primarily metabolized by UGTs to form glucuronides.

- Elimination Half-life : Approximately 2–2.5 hours, typical for many NSAIDs and analgesics.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : Affects pathways related to inflammation and pain signaling.

- Gene Expression : Alters the expression levels of genes involved in metabolic pathways.

- Metabolic Impact : Influences cellular metabolism, particularly in liver cells where drug metabolism predominantly occurs.

Study on Metabolism

A study conducted by Zhang et al. (2022) investigated the metabolic pathways involving this compound. The findings demonstrated that this compound serves as a significant marker for assessing paracetamol metabolism in human subjects. The study highlighted:

- Increased levels of this glucuronide correlate with higher doses of paracetamol.

- The compound was effectively used to trace metabolic pathways in liver microsomes.

Ecotoxicological Assessment

Another research effort focused on the environmental impact of pharmaceutical metabolites, including this compound. This study found:

- The compound exhibits ecotoxicological effects on aquatic organisms at certain concentrations.

- Continuous monitoring is recommended due to its potential accumulation in water bodies.

Comparative Analysis of Biological Activity

| Parameter | This compound | Paracetamol |

|---|---|---|

| Molecular Weight | 352.29 g/mol | 151.16 g/mol |

| Primary Route of Metabolism | Glucuronidation | Glucuronidation |

| Protein Binding | ~99% | ~25% |

| Elimination Half-life | 2–2.5 hours | 1–3 hours |

| Cellular Impact | Modulates inflammation pathways | Analgesic effects |

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXIJJEOMGKPB-OSQJLVBPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.